

Thermodynamic Properties of 2-Methylhexane: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 2-Methylhexane

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Introduction

2-Methylhexane, an isomer of heptane with the chemical formula C_7H_{16} , is a branched-chain alkane.[1] It is a colorless liquid at room temperature and is often found as a component in commercial heptane mixtures.[1] While generally considered chemically unreactive under normal conditions, a thorough understanding of its thermodynamic properties is crucial for a variety of applications, including its use as a solvent, in fuel combustion, and for assessing its behavior in biological systems, which is of interest to drug development professionals for toxicology and formulation studies. This guide provides an in-depth overview of the key thermodynamic properties of **2-methylhexane**, detailed experimental protocols for their determination, and a visualization of a typical experimental workflow.

Core Thermodynamic Properties

The thermodynamic properties of **2-methylhexane** have been extensively studied and are summarized in the tables below. These values are essential for modeling its behavior in different environments and for various chemical and physical processes.

Table 1: General and Physical Properties of 2-Methylhexane

Property	Value	Reference
Molecular Formula	C ₇ H ₁₆	[2]
Molar Mass	100.205 g·mol ⁻¹	
Appearance	Colorless liquid	[1][3]
Density	0.679 g/cm ³ at 25 °C	
Melting Point	-118.6 °C	[2]
Boiling Point	90.0 °C	[2]
Vapor Pressure	15.7 kPa at 37.7 °C	
Refractive Index (n _D)	1.384 at 20 °C	

Table 2: Enthalpy, Entropy, and Heat Capacity of 2-Methylhexane

Thermodynamic Property	Value	Conditions	Reference
Standard Molar Enthalpy of Formation (liquid), $\Delta_f H^\circ_{liquid}$	$-204.4 \pm 0.8 \text{ kJ}\cdot\text{mol}^{-1}$	298.15 K, 1 bar	
Standard Molar Enthalpy of Formation (gas), $\Delta_f H^\circ_{gas}$	$-171.7 \pm 0.8 \text{ kJ}\cdot\text{mol}^{-1}$	298.15 K, 1 bar	
Standard Molar Enthalpy of Combustion (liquid), $\Delta_c H^\circ_{liquid}$	$-4817.0 \pm 0.9 \text{ kJ}\cdot\text{mol}^{-1}$	298.15 K, 1 bar	
Standard Molar Entropy (liquid), S°_{liquid}	$293.13 \pm 0.4 \text{ J}\cdot\text{mol}^{-1}\cdot\text{K}^{-1}$	298.15 K, 1 bar	
Standard Molar Entropy (gas), S°_{gas}	$388.9 \pm 1.5 \text{ J}\cdot\text{mol}^{-1}\cdot\text{K}^{-1}$	298.15 K, 1 bar	
Molar Heat Capacity (liquid), $C_{p,liquid_}$	$222.92 \text{ J}\cdot\text{mol}^{-1}\cdot\text{K}^{-1}$	298.15 K	
Molar Heat Capacity (gas), $C_{p,gas_}$	$166.3 \text{ J}\cdot\text{mol}^{-1}\cdot\text{K}^{-1}$	298.15 K	

Table 3: Phase Transition Properties of 2-Methylhexane

Property	Value	Conditions	Reference
Enthalpy of Fusion, $\Delta_{\text{fus}}H$	9.11 kJ·mol ⁻¹	at Melting Point	
Entropy of Fusion, $\Delta_{\text{fus}}S$	58.8 J·mol ⁻¹ ·K ⁻¹	at Melting Point	
Enthalpy of Vaporization, $\Delta_{\text{vap}}H$	32.7 kJ·mol ⁻¹	at 298.15 K	
Entropy of Vaporization, $\Delta_{\text{vap}}S$	90.0 J·mol ⁻¹ ·K ⁻¹	at 298.15 K	

Experimental Protocols for Determining Thermodynamic Properties

Accurate determination of thermodynamic properties relies on precise and standardized experimental procedures. Below are detailed methodologies for key experiments.

Determination of Heat of Combustion using Bomb Calorimetry (ASTM D240)

The heat of combustion of a liquid hydrocarbon like **2-methylhexane** is determined using a bomb calorimeter.^{[4][5][6][7][8]} This method measures the energy released when the substance is completely burned in a constant-volume container.^[8]

Apparatus:

- Oxygen bomb calorimeter
- Sample cup (crucible)
- Ignition wire
- Oxygen cylinder with regulator

- Calorimeter bucket (water bath)
- High-precision thermometer
- Pellet press (for solid reference standards like benzoic acid)

Procedure:

- **Sample Preparation:** A precisely weighed sample of **2-methylhexane** (typically 0.6 to 0.8 g) is placed in the sample cup.^[9] For volatile liquids, encapsulation in a gelatin capsule may be necessary to prevent evaporation before ignition.
- **Bomb Assembly:** A measured length of ignition wire is attached to the electrodes of the bomb head, with the wire in contact with the sample.^{[9][10]} One milliliter of distilled water is added to the bottom of the bomb to saturate the internal atmosphere with water vapor.^[9]
- **Pressurization:** The bomb is sealed and purged with oxygen to remove air, then filled with pure oxygen to a pressure of 25-30 atm.^{[9][10][11][12]}
- **Calorimeter Setup:** The sealed bomb is submerged in a known mass of water in the calorimeter bucket. The bucket is then placed inside the insulating jacket of the calorimeter.
- **Temperature Measurement and Ignition:** The system is allowed to reach thermal equilibrium. The initial temperature is recorded. The sample is then ignited by passing an electric current through the ignition wire.^{[10][11]}
- **Data Acquisition:** The temperature of the water in the bucket is recorded at regular intervals until it reaches a maximum and then begins to cool.
- **Calculations:** The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system (determined by combusting a standard substance like benzoic acid), and corrections for the heat of formation of nitric and sulfuric acids (from trace nitrogen and sulfur in the sample or atmosphere) and the heat of combustion of the ignition wire.^[8]

Determination of Vapor Pressure using the Reid Method (ASTM D323)

The Reid vapor pressure is a standardized measure of the vapor pressure of volatile petroleum products at 37.8 °C (100 °F).[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

Apparatus:

- Reid vapor pressure apparatus, consisting of a liquid chamber and a vapor chamber.
- Pressure gauge (Bourdon-type or electronic).
- Water bath capable of maintaining a temperature of 37.8 ± 0.1 °C.
- Sample transfer connection.

Procedure:

- Apparatus Preparation: The vapor chamber is rinsed with a solvent and dried. The liquid chamber is filled with the chilled sample.
- Sample Handling: The **2-methylhexane** sample is chilled to 0-1 °C to minimize vaporization during handling.[\[13\]](#)
- Assembly: The liquid chamber, filled with the chilled sample, is connected to the vapor chamber.
- Equilibration: The assembled apparatus is immersed in the water bath maintained at 37.8 °C and shaken periodically until a constant pressure reading is obtained on the gauge.
- Reading and Correction: The final pressure reading is recorded. This observed vapor pressure is then corrected for the initial air pressure in the vapor chamber to obtain the Reid Vapor Pressure.

Determination of Specific Heat Capacity by Differential Scanning Calorimetry (DSC) (ISO 11357-4)

Differential Scanning Calorimetry (DSC) is a technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[21][22][23][24][25]

Apparatus:

- Differential Scanning Calorimeter (DSC) with a cooling accessory.
- Sample pans (hermetically sealed for volatile liquids).
- Analytical balance.
- Reference material (e.g., sapphire).

Procedure:

- Calibration: The DSC instrument is calibrated for temperature and heat flow using standard reference materials.
- Sample Preparation: A small, accurately weighed amount of **2-methylhexane** is hermetically sealed in a sample pan to prevent evaporation. An empty, sealed pan is used as a reference.
- Measurement: The sample and reference pans are placed in the DSC cell. The temperature is scanned over the desired range at a constant heating rate.
- Data Analysis: The difference in heat flow between the sample and the reference is measured. The specific heat capacity is calculated by comparing the heat flow signal of the sample to that of a known reference material (e.g., sapphire) under the same conditions.

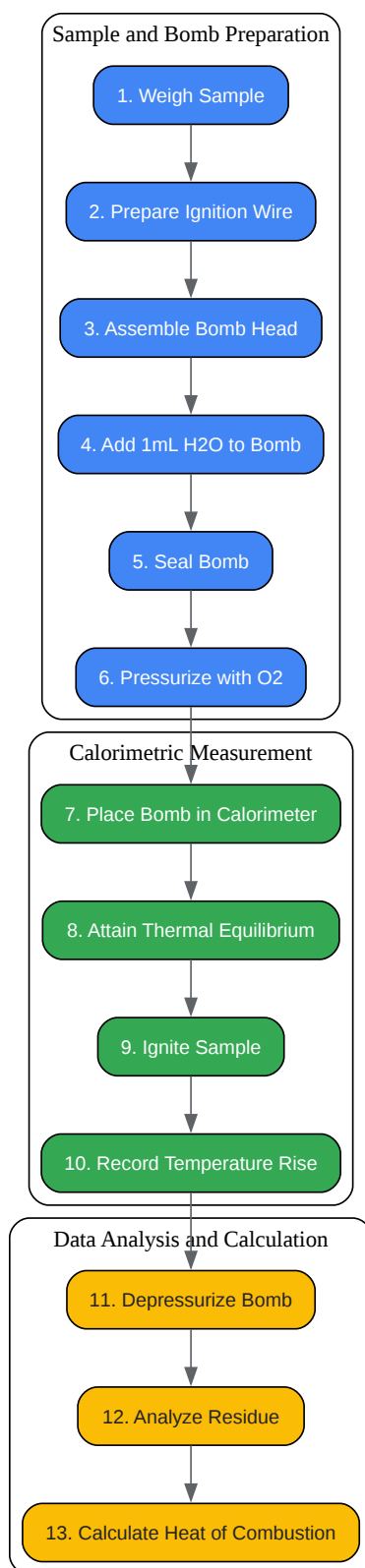
Metabolism of 2-Methylhexane

While not a signaling molecule in the traditional sense, the biotransformation of **2-methylhexane** is relevant for toxicological assessment. Like other alkanes, **2-methylhexane** can be metabolized in biological systems, primarily by cytochrome P450 (CYP) enzymes.[26][27][28][29] These enzymes, predominantly found in the liver, catalyze the hydroxylation of the alkane, introducing a hydroxyl group to form an alcohol. This initial step increases the water solubility of the compound, facilitating further metabolism and eventual excretion. The

metabolism of branched alkanes can be influenced by steric factors, affecting the site of hydroxylation.[\[30\]](#)

Visualizations

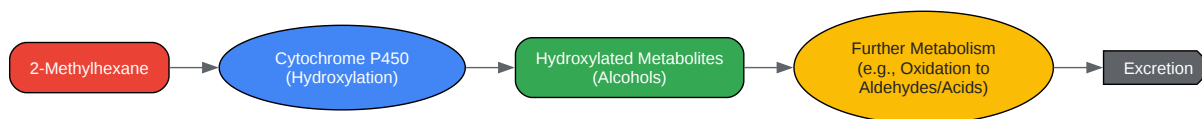
Experimental Workflow for Bomb Calorimetry



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Caption: Workflow for determining the heat of combustion using a bomb calorimeter.

Metabolism of 2-Methylhexane by Cytochrome P450



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